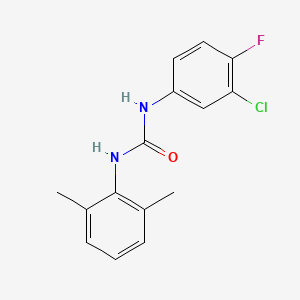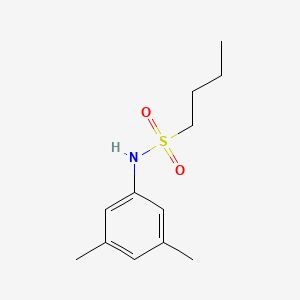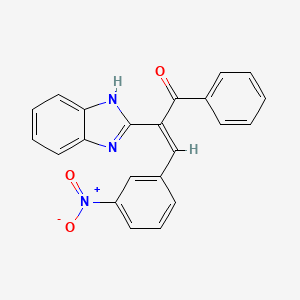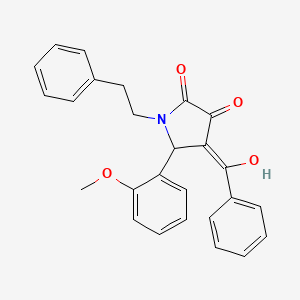
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea, also known as CFPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. CFPU has been shown to have promising therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates. CK2 plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. The inhibition of CK2 by this compound leads to the modulation of downstream signaling pathways, which can have various biological effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CK2, which allows for the specific modulation of downstream signaling pathways. It has also been shown to have promising therapeutic potential for the treatment of various diseases. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which can limit its efficacy in animal models. It also has low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea research. One direction is to further investigate the therapeutic potential of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of this compound. Additionally, the development of new methods for the delivery of this compound in vivo could improve its efficacy in animal models. Finally, the elucidation of the downstream signaling pathways that are modulated by CK2 inhibition could lead to the identification of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 2,6-dimethylaniline in the presence of phosgene. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with the 2,6-dimethylaniline to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea has been widely used in scientific research as a tool compound to study the role of protein kinase CK2 in various cellular processes. It has been shown to inhibit the activity of CK2 in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compound has also been used to investigate the role of CK2 in cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to contribute to the pathogenesis of the disease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-4-3-5-10(2)14(9)19-15(20)18-11-6-7-13(17)12(16)8-11/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAGYZJEOPBRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B5430462.png)

![6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5430481.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5430486.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)

![(2R*,3S*,6R*)-3-phenyl-5-(5-vinyl-2-pyridinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430513.png)

![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430554.png)